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Compound of Interest

Compound Name: HTH-02-006

Cat. No.: B15621517

An In-depth Overview of the NUAK2 Inhibitor HTH-02-006: Chemical Structure, Properties, and
Experimental Protocols

Abstract

HTH-02-006 is a potent and selective, reversible small-molecule inhibitor of NUAK Family
Kinase 2 (NUAK?2), a serine/threonine kinase that is a key component of the Hippo-YAP
signaling pathway.[1][2] Dysregulation of this pathway is frequently implicated in the
development and progression of various cancers, making NUAK2 an attractive therapeutic
target.[3] HTH-02-006, a derivative of the prototype NUAK inhibitor WZ4003, has demonstrated
efficacy in preclinical models of cancers with high YAP activity, such as liver and prostate
cancer.[1][4] This technical guide provides a comprehensive overview of the chemical structure,
physicochemical and biological properties, and detailed experimental protocols related to HTH-
02-006 to support its use in research and drug development.

Chemical Structure and Properties

HTH-02-006 is a complex heterocyclic molecule. Its chemical identity and fundamental
properties are summarized below.

Table 1: Chemical Identifiers and Descriptors for HTH-02-006
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Identifier Value

N-(3-((5-iodo-2-((2-methoxy-4-(4-
IUPAC Name methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-
yl)oxy)phenyl)propionamide

CCC(=0)Nciccece(cl)Oc2c(h)ence2Ne3ccec(ce3

SMILES OC)N4CCN(C)CC4

Molecular Formula C25H29IN603

Molecular Weight 588.44 g/mol

InChl Key KQMWYEJQANQTDM-UHFFFAOYSA-N

Table 2: Physicochemical Properties of HTH-02-006

Property Value Source
Hydrogen Bond Acceptors 7 [1]
Hydrogen Bond Donors 2 [1]
Rotatable Bonds 9 [1]
Topological Polar Surface Area  91.85 A2 [1]
XLogP 4.34 [1]
Solubility in DMSO 100 mg/mL (169.94 mM) with 5]
ultrasonic

2.5 mg/mL (4.25 mM) in 10%
DMSO + 90% corn oil with [5]

ultrasonic

Solubility for In Vivo
Formulation

Biological Properties and Mechanism of Action

HTH-02-006 is a selective inhibitor of NUAK2, with a reported IC50 of 126 nM in a radioactive
ATP incorporation assay.[4] It also exhibits inhibitory activity against the closely related NUAKL1.
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[2] The primary mechanism of action of HTH-02-006 is the inhibition of NUAK2's kinase activity,
which disrupts the Hippo-YAP signaling pathway.

The NUAK?2 signaling cascade plays a crucial role in cell proliferation, survival, and migration. A
simplified representation of this pathway and the point of intervention for HTH-02-006 is
depicted below.
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NUAK2 Signaling Pathway and HTH-02-006 Inhibition.
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By inhibiting NUAK2, HTH-02-006 reduces the phosphorylation of its substrate, Myosin
Phosphatase Target Subunit 1 (MYPT1), at serine 445.[4] This leads to a downstream
decrease in the phosphorylation of Myosin Light Chain (MLC), which in turn affects the
actomyosin cytoskeleton, ultimately inhibiting cell proliferation and migration.[4] HTH-02-006
has shown greater growth inhibitory effects in cancer cells with high YAP activity.[4]

Table 3: In Vitro and In Vivo Activity of HTH-02-006

Assay Type

Target/Cell Line

IC50 | Effect

Source

NUAK?2 Kinase Assay

NUAK2

126 nM

[4]

Cell Growth Inhibition

HuCCT-1 (YAP-high)

More sensitive to

inhibition

[4]

Cell Growth Inhibition

SNUA475 (YAP-high)

More sensitive to

inhibition

[4]

Cell Growth Inhibition

HepG2 (YAP-low)

Less sensitive to

inhibition

[4]

Cell Growth Inhibition

SNU398 (YAP-low)

Less sensitive to

inhibition

[4]

Spheroid Growth

o LAPC-4 4.65 pM [4]
Inhibition
Spheroid Growth

o 22RV1 5.22 uM [4]
Inhibition
Spheroid Growth

o HMVP2 5.72 uM [4]
Inhibition

, YAP-induced Suppressed liver
In Vivo (Mouse Model) [4]

hepatomegaly overgrowth

In Vivo (Mouse Model)

HMVP2 prostate

Significant anti-tumor

[4]

cancer allografts efficacy
Experimental Protocols
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The following are detailed methodologies for key experiments involving HTH-02-006, compiled

from various sources.

In Vitro NUAK2 Kinase Assay (Radioactive)

This protocol is based on the method used to determine the IC50 of HTH-02-006.[6]

Materials:

Recombinant active GST-NUAK2
Sakamototide peptide substrate
[y-32P]ATP

Kinase reaction buffer (50 mM Tris-HCI, pH 7.5, 0.1 mM EGTA, 10 mM MgClz, 0.1% [3-
mercaptoethanol)

HTH-02-006 dissolved in DMSO
96-well plates
Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of HTH-02-006 in DMSO.

In a 96-well plate, combine 100 ng of GST-NUAK2, 200 uM Sakamototide, and the desired
concentration of HTH-02-006 in the kinase reaction buffer.

Initiate the kinase reaction by adding [y-32P]ATP to a final concentration of 100 uM.
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by spotting the mixture onto phosphocellulose paper.
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» Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric
acid) to remove unincorporated [y-32P]ATP.

e Measure the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of kinase activity relative to the DMSO-treated control and
determine the IC50 value.

Preparation

Kinase Reaction Analysis

Incubate at 30°C Stop Reaction Wash Paper Scintillation Counting Calculate IC50
(spot on paper)

Prepare Reagents:
- GST-NUAK2
- Sakamototide
- [y-2P]ATP
- HTH-02-006 dilutions

Click to download full resolution via product page

Workflow for the In Vitro NUAK2 Kinase Assay.

Western Blot for Phospho-MYPT1

This protocol is used to assess the downstream effects of HTH-02-006 on its target in a cellular
context.[7]

Materials:

e YAP-high cancer cells (e.g., HUCCT-1)

» HTH-02-006

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

e PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, and a loading control
(e.g., anti-B-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Plate YAP-high cancer cells and allow them to adhere.

o Treat the cells with various concentrations of HTH-02-006 or a vehicle control (DMSO) for a
specified duration (e.g., 2 to 24 hours).

e Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Determine the protein concentration of each lysate using a BCA assay.

o Separate equal amounts of protein from each sample by SDS-PAGE.

» Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody against phospho-MYPT1 (S445) overnight
at 4°C.

e Wash the membrane and incubate with an HRP-conjugated secondary antibody.
o Detect the signal using a chemiluminescent substrate.

» To normalize for protein loading, the membrane can be stripped and re-probed with an
antibody against total MYPT1 and a loading control.

e Quantify the band intensities to determine the ratio of phospho-MYPT1 to total MYPTL1.
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Cell Proliferation Assay (Crystal Violet)

This assay measures the effect of HTH-02-006 on cell viability and growth.[7]
Materials:

Cancer cell lines of interest

o 96-well plates

e HTH-02-006

e 4% paraformaldehyde solution

e Crystal violet solution

e Solubilization buffer (e.g., 10% acetic acid)

» Plate reader

Procedure:

e Seed cells in a 96-well plate at an optimal density.

o Treat the cells with a dose range of HTH-02-006 or a vehicle control.
 Incubate for a defined period (e.g., 5 days).

o Fix the cells with 4% paraformaldehyde.

 Stain the fixed cells with crystal violet solution.

e Wash away the excess stain and allow the plate to dry.
e Solubilize the bound dye with a suitable buffer.

» Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.

3D Spheroid Growth Assay
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This assay provides a more physiologically relevant model to assess the anti-proliferative
effects of HTH-02-006.[4]

Materials:

Cancer cell lines capable of forming spheroids

Ultra-low attachment plates or hanging drop plates

HTH-02-006

Microscope with an imaging system
Procedure:
o Generate cancer cell spheroids using a suitable method.

e Once spheroids have formed, treat them with different concentrations of HTH-02-006 or a
vehicle control.

o Monitor the growth of the spheroids over time (e.g., 9 days) by capturing images.
e Measure the diameter or area of the spheroids using image analysis software.

o Calculate the IC50 values based on the inhibition of spheroid growth.

Conclusion

HTH-02-006 is a valuable tool for investigating the role of NUAK2 in the Hippo-YAP signaling
pathway and its implications in cancer biology. Its demonstrated in vitro and in vivo efficacy
makes it a promising lead compound for the development of novel cancer therapeutics
targeting YAP-driven malignancies. The experimental protocols provided in this guide offer a
foundation for researchers to further explore the biological activities and therapeutic potential of
HTH-02-006. Further research is warranted to fully elucidate its pharmacokinetic and
pharmacodynamic properties and to explore its efficacy in a broader range of cancer models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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